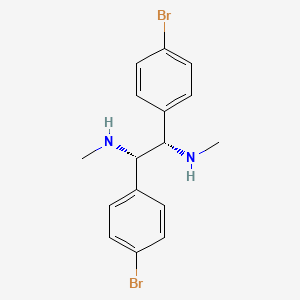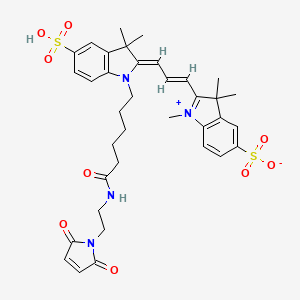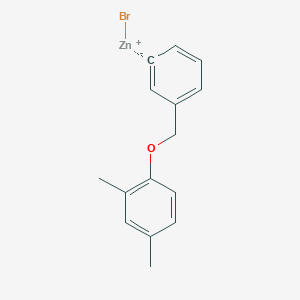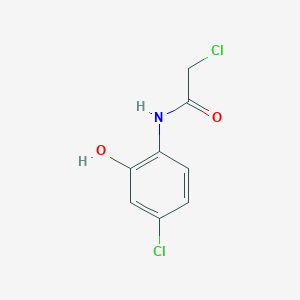
n-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide is an organic compound characterized by the presence of a cyanobenzyl group and a trifluoropropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide typically involves the reaction of 3-cyanobenzyl chloride with 3,3,3-trifluoropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
化学反应分析
Types of Reactions
N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
科学研究应用
N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide has several scientific research applications:
作用机制
The mechanism of action of N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis by generating reactive oxygen species (ROS) and activating caspase-dependent pathways. Additionally, it may inhibit key enzymes or proteins involved in cell proliferation and survival, thereby exerting its anti-tumor effects .
相似化合物的比较
Similar Compounds
1,1’-Bis(3-cyanobenzyl)-[4,4’-bipyridine]-1,1’-diium: This compound is used in the synthesis of coordination polymers and has applications in sensing and photochemistry.
3-Cyanobenzyl bromide: Similar to N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide, this compound is used as a building block in organic synthesis.
Uniqueness
This compound is unique due to the presence of both a cyanobenzyl group and a trifluoropropanamide moiety, which impart distinct chemical properties and reactivity.
属性
分子式 |
C11H9F3N2O |
|---|---|
分子量 |
242.20 g/mol |
IUPAC 名称 |
N-[(3-cyanophenyl)methyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)5-10(17)16-7-9-3-1-2-8(4-9)6-15/h1-4H,5,7H2,(H,16,17) |
InChI 键 |
DWMRDEOOELELNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C#N)CNC(=O)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


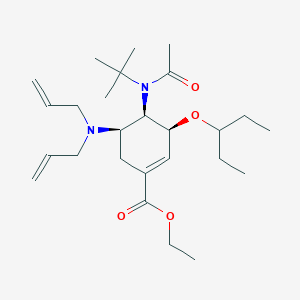
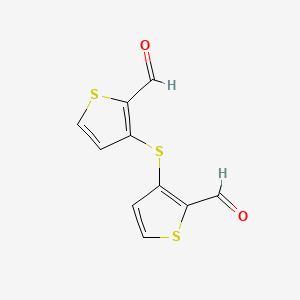
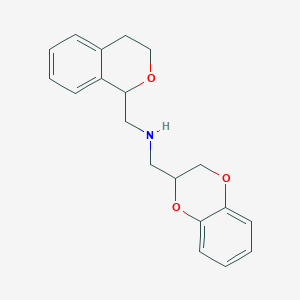
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
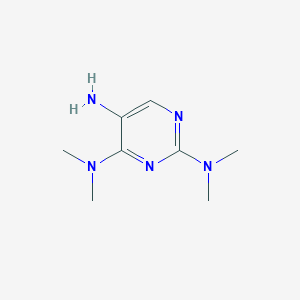
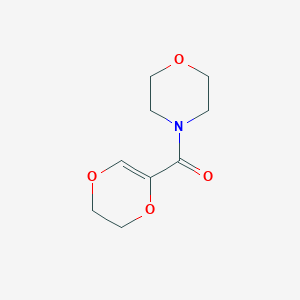
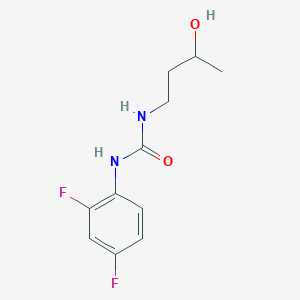
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
